
2-(Carboxymethyl)-3-oxopyrrolidine-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Carboxymethyl)-3-oxopyrrolidine-1-carboxylic acid is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound features a pyrrolidine ring with carboxymethyl and oxo functional groups, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Carboxymethyl)-3-oxopyrrolidine-1-carboxylic acid typically involves the reaction of pyrrolidine derivatives with carboxymethylating agents under controlled conditions. One common method includes the use of chloroacetic acid in the presence of a base to introduce the carboxymethyl group. The reaction is usually carried out in an aqueous or organic solvent at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The process often includes purification steps such as crystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Carboxymethyl)-3-oxopyrrolidine-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: The carboxymethyl group can participate in nucleophilic substitution reactions, leading to the formation of esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like alcohols or amines in the presence of catalysts can facilitate substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, esters, and amides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(Carboxymethyl)-3-oxopyrrolidine-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a drug delivery agent.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Carboxymethyl)-3-oxopyrrolidine-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxymethyl and oxo groups play a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-(Carboxymethyl)-3-oxopyrrolidine-1-carboxylic acid: shares similarities with other pyrrolidine derivatives, such as:
Uniqueness
The presence of both carboxymethyl and oxo groups in this compound makes it unique compared to its analogs. These functional groups provide distinct reactivity and binding properties, making it a valuable compound for various chemical and biological applications.
Properties
CAS No. |
857205-87-9 |
|---|---|
Molecular Formula |
C7H9NO5 |
Molecular Weight |
187.15 g/mol |
IUPAC Name |
2-(carboxymethyl)-3-oxopyrrolidine-1-carboxylic acid |
InChI |
InChI=1S/C7H9NO5/c9-5-1-2-8(7(12)13)4(5)3-6(10)11/h4H,1-3H2,(H,10,11)(H,12,13) |
InChI Key |
AJFDZBDXHYFHOR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(C1=O)CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


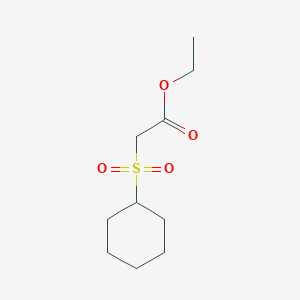

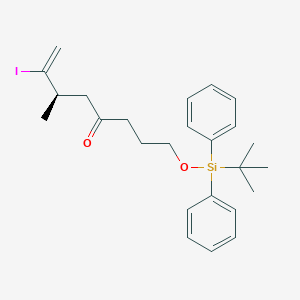

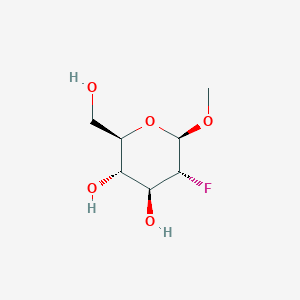
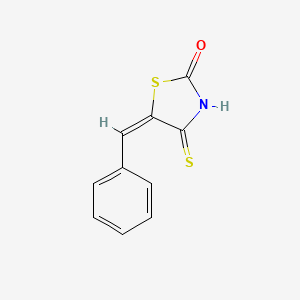


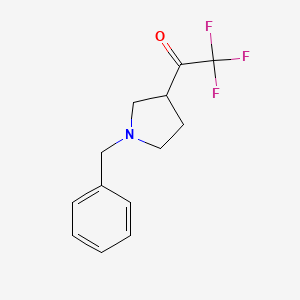

![(2'-Fluoro-4'-hydroxy-[1,1'-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone](/img/structure/B12858015.png)
![4-amino-5-fluoro-1-[(2R,4S,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12858019.png)


